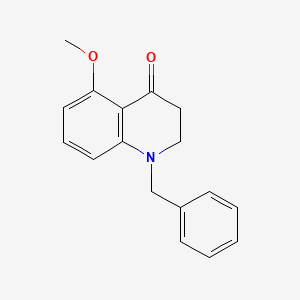![molecular formula C12H17NO3 B1465640 3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide CAS No. 1184524-96-6](/img/structure/B1465640.png)
3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide
Vue d'ensemble
Description
3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide is a versatile chemical compound with a range of potential applications in scientific research. This compound is characterized by its unique structure, which includes a phenoxy group attached to a dimethylpropanamide moiety through a hydroxymethyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide typically involves the reaction of 3-(hydroxymethyl)phenol with N,N-dimethylpropanamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the hydroxyl group of 3-(hydroxymethyl)phenol, followed by nucleophilic substitution with N,N-dimethylpropanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 3-[3-(carboxymethyl)phenoxy]-N,N-dimethylpropanamide.
Reduction: Formation of 3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropylamine.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism by which 3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to certain enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, while the phenoxy and amide groups can participate in hydrophobic interactions and van der Waals forces, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(hydroxymethyl)phenoxyacetic acid
- 3-(hydroxymethyl)phenoxyethanol
- 3-(hydroxymethyl)phenoxypropionic acid
Uniqueness
3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
IUPAC Name |
3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(2)12(15)6-7-16-11-5-3-4-10(8-11)9-14/h3-5,8,14H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVVQQAMSMISSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCOC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


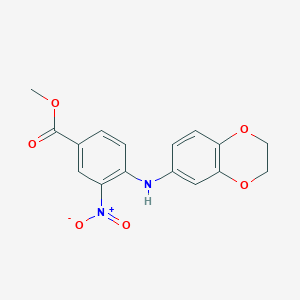
![7-Chlorofuro[3,4-c]pyridine](/img/structure/B1465560.png)
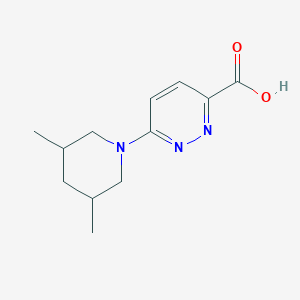
![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1465562.png)
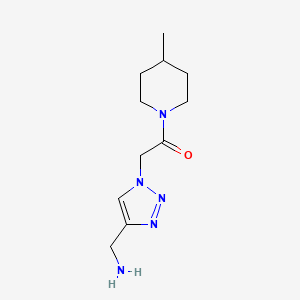
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol](/img/structure/B1465565.png)
![1-(1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinolin-3-yl)-1-ethanol](/img/structure/B1465567.png)
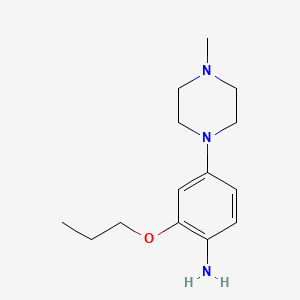

![2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1465573.png)
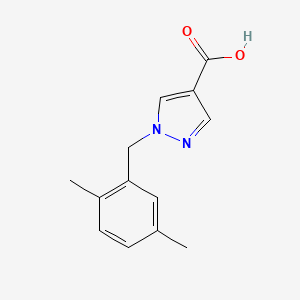
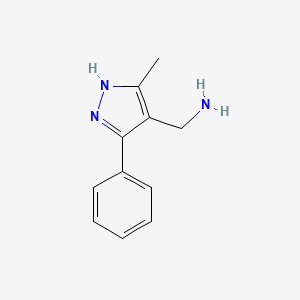
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one](/img/structure/B1465577.png)
